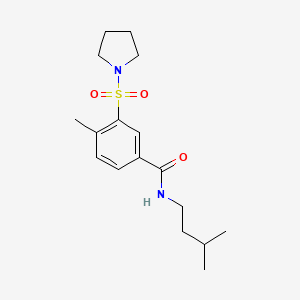
4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK) that is involved in the regulation of immune cells. TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
TAK-659 selectively inhibits the 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide enzyme, which is involved in the regulation of immune cells. This compound is a key mediator of B cell receptor and Fc receptor signaling, which are important pathways for the activation of immune cells. By inhibiting this compound, TAK-659 blocks the activation of B cells, T cells, and mast cells, leading to the suppression of immune responses. In addition, TAK-659 also induces apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. TAK-659 has been shown to inhibit the activation of B cells, T cells, and mast cells, leading to the suppression of immune responses. It has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2. In addition, TAK-659 has been shown to inhibit the proliferation and survival of cancer cells by blocking the AKT and ERK signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for the 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide enzyme, which makes it a potent and specific inhibitor of immune cell activation. This selectivity also reduces the potential for off-target effects and toxicity. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, TAK-659 has a relatively short half-life, which may require frequent dosing.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 may also have potential as a combination therapy with other drugs for the treatment of cancer. Another future direction is the development of more potent and selective inhibitors of 4-methyl-N-(3-methylbutyl)-3-(1-pyrrolidinylsulfonyl)benzamide that can overcome the limitations of TAK-659, such as poor solubility and short half-life. Finally, the use of TAK-659 in preclinical and clinical studies may provide valuable insights into the role of this compound in immune cell activation and cancer cell survival.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively for its potential use in the treatment of various autoimmune diseases and cancers. It has been shown to inhibit the activation of B cells, T cells, and mast cells, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to inhibit the growth and survival of cancer cells, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-methylbutyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)8-9-18-17(20)15-7-6-14(3)16(12-15)23(21,22)19-10-4-5-11-19/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCJAPDLQMOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




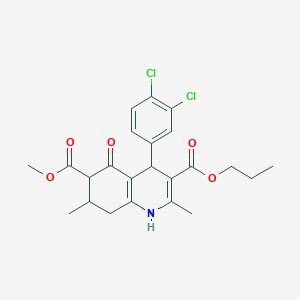
![4-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4687479.png)
![3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4687495.png)
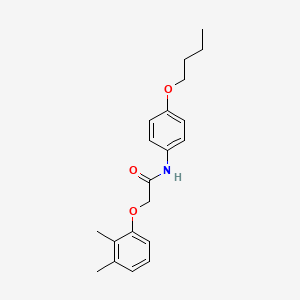
![3-phenyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687505.png)

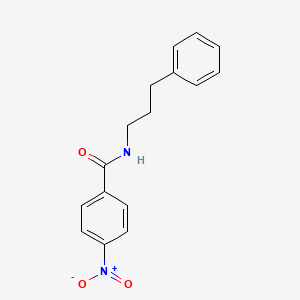
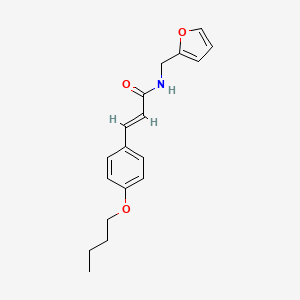
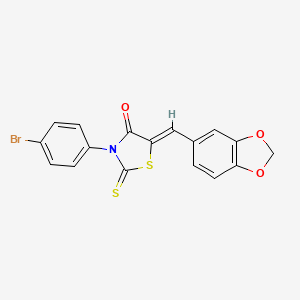
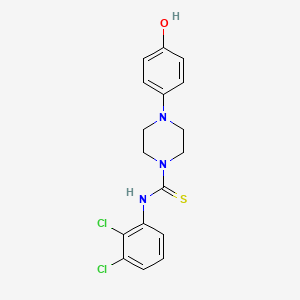
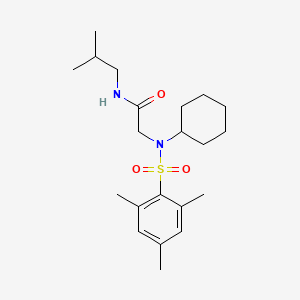
![2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4687562.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4687582.png)